7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide for Researchers
7-Amino-4-(trifluoromethyl)coumarin: A Technical Guide for Researchers
CAS Number: 53518-15-3
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 7-Amino-4-(trifluoromethyl)coumarin (AFC). AFC is a key fluorescent marker utilized in the sensitive detection of proteolytic enzymes.[1][2][3] This guide details its chemical properties, synthesis, and applications, with a focus on its use in fluorometric assays.
Core Properties and Data
7-Amino-4-(trifluoromethyl)coumarin, also known as Coumarin 151, is a crystalline compound recognized for its fluorescent properties.[4][5] It serves as a foundational component in the synthesis of fluorogenic substrates for various enzymes.[6]
Physicochemical and Spectral Data
A summary of the key quantitative data for 7-Amino-4-(trifluoromethyl)coumarin is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 53518-15-3 | [1][2][3][7] |
| Molecular Formula | C₁₀H₆F₃NO₂ | [1][3][8] |
| Molecular Weight | 229.15 g/mol | [1][3] |
| Appearance | Yellow crystals or powder | [6] |
| Melting Point | 218.0-227.0 °C | [6] |
| Excitation Wavelength | ~376-400 nm | [2][9] |
| Emission Wavelength | ~482-500 nm | [5][9] |
| Solubility | Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Methanol (25 mg/ml). Insoluble in water. | [6] |
Synthesis
The primary method for synthesizing 7-Amino-4-(trifluoromethyl)coumarin is the von Pechmann reaction.[1] This reaction involves the condensation of 3-aminophenol (B1664112) with a β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, in the presence of a condensing agent.
A general representation of the synthesis is as follows:
Caption: General workflow for the synthesis of 7-Amino-4-(trifluoromethyl)coumarin via the von Pechmann reaction.
During the synthesis, byproducts such as 7-hydroxy-4-(trifluoromethyl)-2-quinolone and 2-ethoxy-7-hydroxy-4-(trifluoromethyl)quinoline can be formed and may require purification steps to isolate the desired product.[1]
Applications in Research and Drug Development
The principal application of 7-Amino-4-(trifluoromethyl)coumarin is in the development of fluorogenic substrates for the detection of proteolytic enzymes.[1][2][3] This is particularly valuable in drug discovery for screening enzyme inhibitors and in diagnostics to measure enzyme activity in biological fluids.[1]
Principle of Fluorogenic Protease Assays
The 7-amino group of AFC is conjugated to a peptide sequence that is a specific substrate for the protease of interest. This conjugation quenches the fluorescence of the AFC molecule. Upon enzymatic cleavage of the peptide, the free 7-Amino-4-(trifluoromethyl)coumarin is released, resulting in a significant increase in fluorescence that can be measured. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these assays highly sensitive.
A prominent example is the use of N-acetyl-asp-glu-val-asp-7-Amino-4-(trifluoromethyl)coumarin (Ac-DEVD-AFC) to measure caspase activity, a key event in apoptosis.[2] Similarly, Gly-Phe-AFC is a cell-permeant substrate used to determine the number of live cells in cytotoxicity assays.[10]
Caption: Workflow of a fluorogenic protease assay using a peptide-AFC substrate.
Experimental Protocols
General Protocol for a Caspase-3 Activity Assay using a Fluorogenic AFC Substrate
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a specific peptide-AFC substrate like Ac-DEVD-AFC.
Materials:
-
Cell lysate containing active caspases.
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Ac-DEVD-AFC substrate solution (typically 10-50 µM final concentration).
-
96-well microplate (black, for fluorescence measurements).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer and quantify the protein concentration.
-
Set up the Assay: In a 96-well plate, add the cell lysate to the assay buffer. Include appropriate controls such as a buffer-only control and a control with a caspase inhibitor.
-
Initiate the Reaction: Add the Ac-DEVD-AFC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of around 490 nm.
-
Data Analysis: The amount of liberated AFC is proportional to the caspase-3 activity in the sample. The fluorescence signal can be converted to the amount of cleaved substrate using a standard curve prepared with free AFC.
Preparation of an AFC Standard Curve
A standard curve is essential for quantifying the amount of cleaved substrate in an enzyme assay.
Materials:
-
7-Amino-4-(trifluoromethyl)coumarin (AFC) powder.
-
DMSO for initial stock solution.
-
Assay buffer.
Procedure:
-
Prepare AFC Stock Solution: Dissolve a known amount of AFC powder in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Dilution Series: Create a series of dilutions of the AFC stock solution in the assay buffer to generate a range of known AFC concentrations.
-
Measure Fluorescence: Add the AFC standards to a 96-well plate and measure the fluorescence as described in the assay protocol.
-
Plot Standard Curve: Plot the fluorescence intensity versus the corresponding AFC concentration to generate a standard curve. This curve can then be used to determine the concentration of AFC produced in the enzymatic reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. 7-Amino-4-(trifluoromethyl)coumarin | Coumarin 151 | Trifluoromethyls | Ambeed.com [ambeed.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. Synthesis and chemistry of 7-amino-4-(trifluoromethyl)coumarin and its amino acid and peptide derivatives (Journal Article) | OSTI.GOV [osti.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Spectrum [AFC (7-Amino-4-trifluoromethylcoumarin)] | AAT Bioquest [aatbio.com]
- 10. mpbio.com [mpbio.com]
